5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the imidazo[5,1-f][1,2,4]triazinone family
Scientific Research Applications
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Electrophilic Amination: The process begins with the electrophilic amination of a suitable imidazole derivative.
Cyclization: The intermediate undergoes cyclization to form the imidazo[5,1-f][1,2,4]triazinone core.
Bromination: The final step involves the bromination of the methyl group at the 5-position to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure safety, scalability, and cost-effectiveness. This includes the use of safe reagents, controlled reaction conditions, and efficient purification techniques to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Imidazo[1,2-b]pyridazines: Another class of compounds with a similar heterocyclic framework but different substitution patterns.
Uniqueness
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-7-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJPQBGHVMBCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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